molecular formula C20H22N2O3S B2597976 2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898462-01-6

2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2597976
CAS RN: 898462-01-6
M. Wt: 370.47
InChI Key: IMSSFKCPACGHJV-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to 2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide have shown promise in anticancer research. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. One particular compound, bearing the 8-quinolinyl moiety, exhibited significant anticancer activity, marked by its ability to promote cell cycle arrest in the G2/M phase in cancer cells, induce caspase activity, and increase the population of apoptotic cells. Quantitative structure-activity relationships (QSAR) analysis provided insights into the key molecular descriptors influencing benzenosulfonamide's activity, highlighting the potential of such compounds in cancer treatment (Żołnowska et al., 2018).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. New compounds of quinoline clubbed with sulfonamide moiety were synthesized and exhibited significant activity against Gram-positive bacteria. This suggests potential applications in combating infections and diseases caused by such bacteria (International Journal of Molecular Sciences, 2019).

Radioprotective Agents

Some derivatives of this compound have shown potential as radioprotective agents. These compounds were able to provide protection against γ-irradiation in mice, indicating their possible use in mitigating the harmful effects of radiation exposure (Ghorab et al., 2008).

ALK5 Inhibitory Activity

The ALK5 inhibitory activity of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles has been studied, revealing significant inhibitory effects at low concentrations. This suggests potential applications in treating conditions involving abnormal ALK5 activity (Kim et al., 2009).

properties

IUPAC Name

2,4,6-trimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-12-8-13(2)20(14(3)9-12)26(24,25)21-17-10-15-4-5-18(23)22-7-6-16(11-17)19(15)22/h8-11,21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSSFKCPACGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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